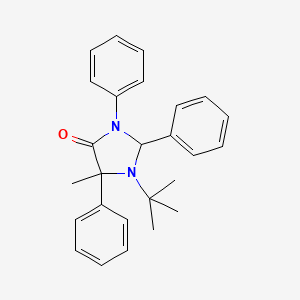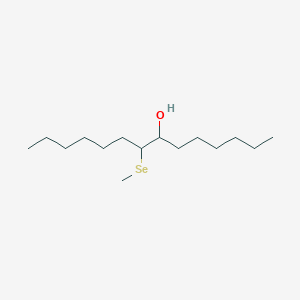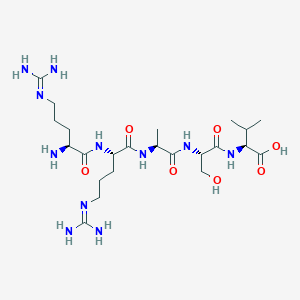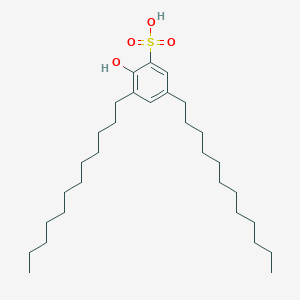
N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine: is a synthetic organic compound with a complex structure. It belongs to the class of carbazole derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the alkylation of carbazole derivatives followed by reduction and amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction can produce more saturated carbazole derivatives.
科学的研究の応用
Chemistry: In chemistry, N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is used as a building block for the synthesis of more complex molecules
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, derivatives of this compound are being investigated for their potential use in drug development. Their ability to interact with specific molecular targets makes them promising candidates for the treatment of various diseases.
Industry: Industrially, this compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
N,N-Dimethylcarbazole: A simpler derivative with similar chemical properties but different biological activities.
6,7-Dimethylcarbazole: Another related compound with variations in its methylation pattern, leading to distinct chemical and biological behaviors.
Carbazole: The parent compound, which serves as the basis for the synthesis of various derivatives, including N,N,6,7-Tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine.
Uniqueness: this compound is unique due to its specific methylation pattern and structural features. These characteristics confer distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
60481-52-9 |
|---|---|
分子式 |
C16H22N2 |
分子量 |
242.36 g/mol |
IUPAC名 |
N,N,6,7-tetramethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
InChI |
InChI=1S/C16H22N2/c1-10-7-13-14-9-12(18(3)4)5-6-15(14)17-16(13)8-11(10)2/h7-8,12,17H,5-6,9H2,1-4H3 |
InChIキー |
ZDJYJXUICSAKDF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)NC3=C2CC(CC3)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)

![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)-4-phenylbutyl]-](/img/structure/B14596040.png)

![2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol](/img/structure/B14596047.png)

![Benzo[h]quinoline, 2-ethyl-3-methyl-](/img/structure/B14596054.png)



![N-Butyl-N'-{3-[ethyl(phenyl)amino]propyl}urea](/img/structure/B14596078.png)
![N-Phenyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14596079.png)
![1,4-Diazabicyclo[2.2.2]octane;perchloric acid](/img/structure/B14596081.png)
